Cyclohexyl selenol Cyclohexyl selenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC19170075
InChI: InChI=1S/C6H11Se/c7-6-4-2-1-3-5-6/h6H,1-5H2
SMILES:
Molecular Formula: C6H11Se
Molecular Weight: 162.12 g/mol

Cyclohexyl selenol

CAS No.:

Cat. No.: VC19170075

Molecular Formula: C6H11Se

Molecular Weight: 162.12 g/mol

* For research use only. Not for human or veterinary use.

Cyclohexyl selenol -

Specification

Molecular Formula C6H11Se
Molecular Weight 162.12 g/mol
Standard InChI InChI=1S/C6H11Se/c7-6-4-2-1-3-5-6/h6H,1-5H2
Standard InChI Key SHKWSQDBEUZETI-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)[Se]

Introduction

Synthesis of Cyclohexyl Selenol

Reduction of Diselenides

Cyclohexyl selenol can be synthesized via reduction of cyclohexyl diselenide (C₆H₁₁Se-SeC₆H₁₁). Common reducing agents include:

  • Rongalite (HOCH₂SO₂Na): Efficient for converting selenocyanates to diselenides .

  • Sodium Borohydride (NaBH₄): Widely used for diselenide reduction under mild conditions .

Example Procedure:

  • Cyclohexyl diselenide is treated with NaBH₄ in ethanol at 0–25°C.

  • The reaction proceeds via cleavage of the Se-Se bond, yielding cyclohexyl selenol .

From Selenocyanates

Selenocyanates (R-SeCN) serve as masked selenols. Reduction with Rongalite in aqueous methanol selectively produces diselenides, which can be further reduced to selenols :
R-SeCNRongaliteR-Se-Se-RNaBH42R-SeH\text{R-SeCN} \xrightarrow{\text{Rongalite}} \text{R-Se-Se-R} \xrightarrow{\text{NaBH}_4} 2\text{R-SeH}

Direct Synthesis from Elemental Selenium

Cyclohexyl Grignard reagents (C₆H₁₁MgBr) react with elemental selenium (Se⁰) to form cyclohexyl selenol :
C₆H₁₁MgBr+SeC₆H₁₁SeMgBrH2OC₆H₁₁SeH\text{C₆H₁₁MgBr} + \text{Se} \rightarrow \text{C₆H₁₁SeMgBr} \xrightarrow{\text{H}_2\text{O}} \text{C₆H₁₁SeH}

Physicochemical Properties

Physical State and Stability

  • Appearance: Colorless to pale yellow liquid.

  • Boiling Point: Estimated ~150–160°C (extrapolated from alkyl selenols).

  • Solubility: Miscible with organic solvents (e.g., THF, DCM); limited water solubility.

  • Stability: Air-sensitive, requiring storage under inert atmosphere (N₂/Ar) .

Spectroscopic Data

TechniqueKey SignalsReference
¹H NMRδ 1.2–1.8 (m, cyclohexyl), δ 1.9 (t, SeH)
⁷⁷Se NMRδ 200–300 ppm (characteristic for R-SeH)
IRν(Se-H) ~2350 cm⁻¹, ν(C-Se) ~550 cm⁻¹

Reactivity and Chemical Transformations

Nucleophilic Substitution

Cyclohexyl selenol acts as a nucleophile in SN2 reactions. For example, it reacts with alkyl halides to form selenoethers :
C₆H₁₁SeH+R-XC₆H₁₁Se-R+HX\text{C₆H₁₁SeH} + \text{R-X} \rightarrow \text{C₆H₁₁Se-R} + \text{HX}

Oxidation Reactions

  • Formation of Diselenides: Air oxidation yields cyclohexyl diselenide :
    2C₆H₁₁SeH+O2C₆H₁₁Se-SeC₆H₁₁+H2O2\text{C₆H₁₁SeH} + \text{O}_2 \rightarrow \text{C₆H₁₁Se-SeC₆H₁₁} + \text{H}_2\text{O}

  • Selenoxides: Controlled oxidation with H₂O₂ forms selenoxides, intermediates in elimination reactions .

Metal Complexation

Cyclohexyl selenol coordinates to transition metals (e.g., Pd, Ni), facilitating catalytic cycles in cross-coupling reactions . For instance, Pd complexes of cyclohexyl selenol enable selenylation of alkynes:
HC≡CR+C₆H₁₁SeHPdH2C=C(SeC₆H₁₁)R\text{HC≡CR} + \text{C₆H₁₁SeH} \xrightarrow{\text{Pd}} \text{H}_2\text{C=C(SeC₆H₁₁)R}

Michael Additions

The selenol group adds to α,β-unsaturated carbonyl compounds, forming β-selenolated products :
CH2=CHCOOR+C₆H₁₁SeHC₆H₁₁SeCH2CH2COOR\text{CH}_2=\text{CHCOOR} + \text{C₆H₁₁SeH} \rightarrow \text{C₆H₁₁SeCH}_2\text{CH}_2\text{COOR}

Applications in Organic Synthesis

Synthesis of Selenoethers

Cyclohexyl selenol is a precursor to selenoethers, used in materials science and catalysis. For example, polystyrene-supported selenoethers serve as recyclable catalysts .

Radical Reactions

Under photoredox conditions, cyclohexyl selenol participates in radical chain reactions, enabling C-Se bond formation .

Bioconjugation

Selenols are employed in native chemical ligation (NCL) for protein modification. Cyclohexyl selenol derivatives could facilitate site-specific labeling of biomolecules .

Future Directions

  • Catalysis: Development of chiral cyclohexyl selenol derivatives for asymmetric synthesis .

  • Materials: Incorporation into selenium-containing polymers for optoelectronics .

  • Pharmaceuticals: Exploration of cyclohexyl selenol as a prodrug for selenium supplementation .

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